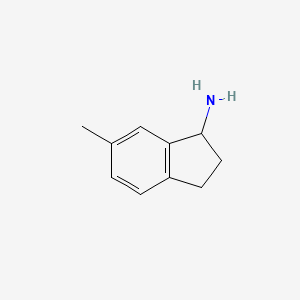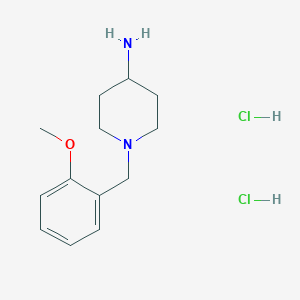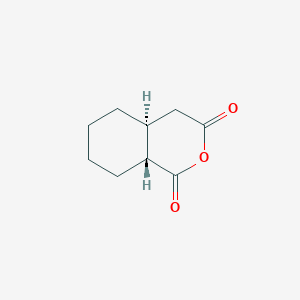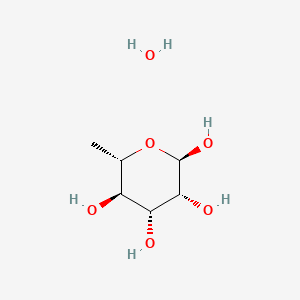![molecular formula C13H11NO3 B1359212 (3'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS No. 880158-11-2](/img/structure/B1359212.png)
(3'-Nitro[1,1'-biphenyl]-4-yl)methanol
Descripción general
Descripción
“(3’-Nitro[1,1’-biphenyl]-4-yl)methanol” is a compound that contains a biphenyl group with a nitro group at the 3’ position and a methanol group at the 4’ position . It’s structurally similar to 3-nitrobenzyl alcohol, an organic compound with the formula C7H7NO3 .
Molecular Structure Analysis
The molecular structure of “(3’-Nitro[1,1’-biphenyl]-4-yl)methanol” can be inferred from its name. It contains a biphenyl group, which consists of two connected phenyl rings. One of these rings has a nitro group (-NO2) attached at the 3’ position and a methanol group (-CH2OH) attached at the 4’ position .
Aplicaciones Científicas De Investigación
Photochemical Reactions : Research has explored the photolysis of related nitro compounds in methanol, leading to the formation of various products through reactions like isomerization and solvolysis. This study demonstrates the potential of these compounds in photochemical applications (Patel & Boyer, 1980).
Solvatochromism and Probing Solvent Mixtures : Nitro-substituted phenolates, closely related to the query compound, exhibit solvatochromism - a change in color based on solvent polarity. They have been used as probes for investigating solvent mixtures, demonstrating the utility of such compounds in understanding solvent interactions (Nandi et al., 2012).
Kinetics of Chemical Reactions : Studies on substituted biphenyls, similar to the query compound, have been conducted to understand the kinetics of certain chemical reactions, like piperidinodebromination in methanol. This highlights their role in studying reaction mechanisms (Guanti et al., 1977).
Catalysis and Isomerization : Research involving similar nitrophenyl compounds in methanol has shown their involvement in catalysis and isomerization processes. For example, a study involving a dinuclear Zn(II) complex illustrated how these compounds can aid in understanding catalytic cleavage and isomerization processes (Tsang et al., 2009).
Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands, which share structural similarities with the query compound, have been studied for their ability to sensitize Eu(III) and Tb(III) luminescence. This shows the potential of such compounds in the development of luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
Photoreaction Mechanisms : The photolysis of chloro nitroso compounds in methanol has been studied to understand the mechanisms of photoreaction, showcasing the relevance of nitro compounds in photoreaction studies (Kayen & Boer, 2010).
Synthesis of Pharmaceuticals : Nitro-substituted compounds have been used in the synthesis of pharmaceuticals, such as in the N-methylation of amines and the transfer hydrogenation of nitroarenes using methanol (Sarki et al., 2021).
Electrokinetic Chromatography : Nitro-polycyclic aromatic hydrocarbons, including nitro-biphenyls, have been separated by micellar electrokinetic chromatography, demonstrating the role of these compounds in chromatographic techniques (Jia et al., 1998).
Propiedades
IUPAC Name |
[4-(3-nitrophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGVRKDIAKLYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629599 | |
| Record name | (3'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
CAS RN |
880158-11-2 | |
| Record name | (3'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)
